3-phenyl-2H-thiete 1,1-dioxide

Vue d'ensemble

Description

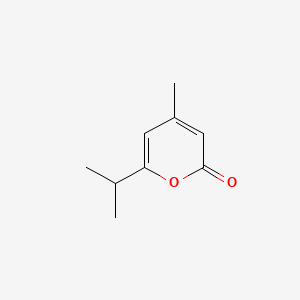

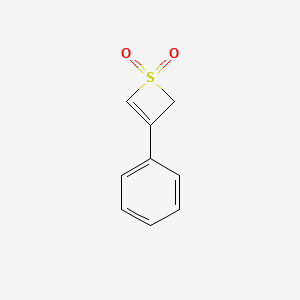

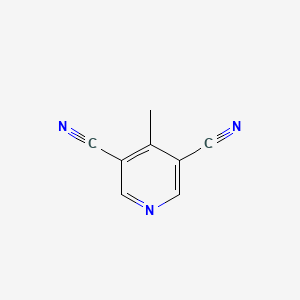

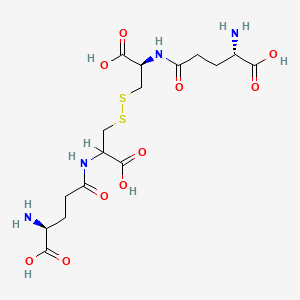

3-Phenyl-2H-thiete 1,1-dioxide is a type of thiete 1,1-dioxide . Thiete 1,1-dioxides are sulfones, which are more stable than the parent thietes . They are precursors to other S-heterocycles .

Synthesis Analysis

Highly strained bifunctionalized dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides can be directly synthesized from readily available sulfonyl chlorides and dialkyl acetylenedicarboxylates via the pyridine-mediated [2 + 2] annulation . In the annulation, pyridine first eliminates HCl from sulfonyl chlorides to generate sulfenes and then nucleophilically attacks the sulfenes to form zwitterionic intermediates .Molecular Structure Analysis

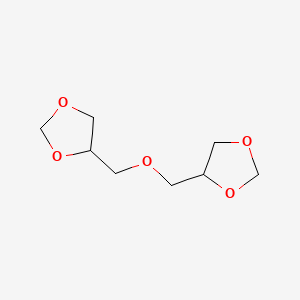

The molecular formula of 3-Phenyl-2H-thiete 1,1-dioxide is C9H8O2S . Its average mass is 180.224 Da and its monoisotopic mass is 180.024506 Da .Chemical Reactions Analysis

Thiete 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles . Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions . They have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .Applications De Recherche Scientifique

Reactions and Derivatives

Formation of Derivatives : The reaction of prop-2-yne-1-sulphonyl chloride with α-morpholinostyrene resulted in the formation of 4-acetyl-3-phenyl-2H-thiet 1,1-dioxide and other derivatives, highlighting its potential in creating varied chemical structures (Bradamante, Buttero, & Maiorana, 1973).

Synthesis of Halogenated Derivatives : The stereoselective formation of 2r-halogen-3c-dimethylamino-4t-phenylthietan-1,1-dioxides demonstrates its utility in synthesizing halogenated compounds, which can be of interest in various chemical applications (Ried & Bopp, 1978).

Crystal and Molecular Structure

- Structural Analysis : Research on the crystal and molecular structure of 3-phenyl-3-thiolene 1,1-dioxide, a similar compound, provides insights into the structural properties and potential applications in material science and chemistry (Róde et al., 1985).

Ionization and Chemical Properties

- Ionization Constants : The ionization constants of 3-phenyl-2H-thiopyran 1,1-dioxides were determined, offering valuable data for understanding its chemical behavior and stability in different environments (Gaviraghi & Pagani, 1973).

Catalysis and Synthesis

- Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed C(sp3)-H arylation, illustrating its role in facilitating chemical reactions and synthesis processes (Liu et al., 2019).

Electrophilic and Nucleophilic Properties

- Reactions with Sulfonyl Chlorides : Investigations into the reactions with sulfonyl chlorides provide insight into its electrophilic and nucleophilic properties, important for organic synthesis (Sun, Zhang, & Xu, 2022).

Optoelectronic Properties

- Tuning Optoelectronic Properties : Studies on synthesizing thiophene 1,1-dioxides and tuning their optoelectronic properties suggest potential applications in electronics and materials science (Tsai et al., 2013).

Safety and Hazards

The safety data sheet (SDS) for 3-Phenyl-2H-thiete 1,1-dioxide includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propriétés

IUPAC Name |

3-phenyl-2H-thiete 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-12(11)6-9(7-12)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFRXAAXPFSUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311391 | |

| Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2H-thiete 1,1-dioxide | |

CAS RN |

25903-17-7 | |

| Record name | NSC242973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)

![1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one](/img/structure/B1614954.png)